
6-(3-methyl-1H-pyrazol-1-yl)-N-(4-phenylbutan-2-yl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-methyl-1H-pyrazol-1-yl)-N-(4-phenylbutan-2-yl)nicotinamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of nicotinamide adenine dinucleotide (NAD+) precursors, which are essential for cellular metabolism and energy production.
作用機序
The mechanism of action of 6-(3-methyl-1H-pyrazol-1-yl)-N-(4-phenylbutan-2-yl)nicotinamide involves its ability to increase NAD+ levels in cells. NAD+ is an essential coenzyme that is involved in many cellular processes, including metabolism and energy production. By increasing NAD+ levels, this compound can improve cellular function and protect against oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects. These include increased NAD+ levels, improved cellular metabolism and energy production, anti-inflammatory effects, and neuroprotective effects. In addition, this compound has been shown to improve insulin sensitivity and glucose tolerance in animal models.
実験室実験の利点と制限
One of the main advantages of using 6-(3-methyl-1H-pyrazol-1-yl)-N-(4-phenylbutan-2-yl)nicotinamide in lab experiments is its ability to increase NAD+ levels in cells. This can be useful for studying cellular metabolism and energy production, as well as for investigating the effects of NAD+ on various cellular processes. However, one limitation of using this compound is that it may have off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are many potential future directions for research on 6-(3-methyl-1H-pyrazol-1-yl)-N-(4-phenylbutan-2-yl)nicotinamide. One area of interest is the potential therapeutic applications of this compound, particularly in the treatment of metabolic disorders, neurodegenerative diseases, and inflammation-related conditions. Another area of research could focus on the development of more specific NAD+ precursors that have fewer off-target effects. Additionally, further studies are needed to investigate the long-term safety and efficacy of this compound in humans.
合成法
The synthesis of 6-(3-methyl-1H-pyrazol-1-yl)-N-(4-phenylbutan-2-yl)nicotinamide involves a multi-step process that starts with the reaction of 2-bromo-4-methylpyridine with 3-methyl-1H-pyrazole in the presence of a base. The resulting compound is then reacted with 4-phenylbutan-2-amine to form the final product. This synthesis method has been described in detail in a study published in the Journal of Organic Chemistry.
科学的研究の応用
The potential therapeutic applications of 6-(3-methyl-1H-pyrazol-1-yl)-N-(4-phenylbutan-2-yl)nicotinamide have been studied extensively in recent years. This compound has been shown to increase NAD+ levels in cells, which can lead to improved cellular metabolism and energy production. In addition, it has been suggested that this compound may have anti-inflammatory and neuroprotective effects.
特性
IUPAC Name |
6-(3-methylpyrazol-1-yl)-N-(4-phenylbutan-2-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-15(8-9-17-6-4-3-5-7-17)22-20(25)18-10-11-19(21-14-18)24-13-12-16(2)23-24/h3-7,10-15H,8-9H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXDXWKVYDWGHOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NC=C(C=C2)C(=O)NC(C)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2596994.png)
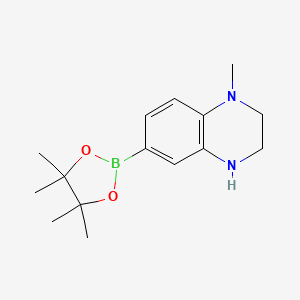
![3-[2,5-dioxo-4-(2-oxo-2,3-dihydro-1H-indol-5-yl)imidazolidin-4-yl]propanoic acid](/img/structure/B2596997.png)
![(E)-4-(Dimethylamino)-N-[2-(5-propoxy-1H-indol-3-yl)ethyl]but-2-enamide](/img/structure/B2596999.png)
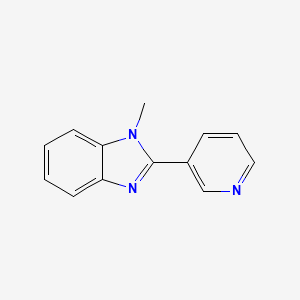


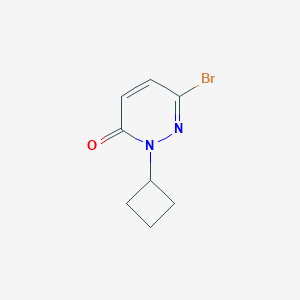
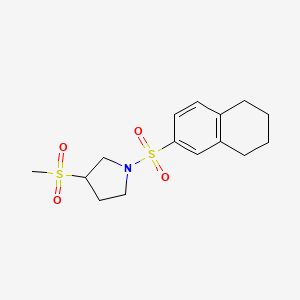
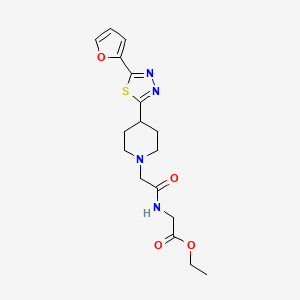
![2-[2-(4-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]ethyl 4-fluorobenzenecarboxylate](/img/structure/B2597010.png)

![3,3,3-Trifluoro-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]propane-1-sulfonamide](/img/structure/B2597016.png)
![2-Chloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]propanamide](/img/structure/B2597017.png)